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Compound of Interest

Compound Name: 3,4-Difluorohydrocinnamic acid

Cat. No.: B071690

Introduction

3,4-Difluorohydrocinnamic acid, with the IUPAC name 3-(3,4-difluorophenyl)propanoic acid,
is a fluorinated derivative of hydrocinnamic acid.[1] As a research chemical and building block,
its utility in medicinal chemistry and materials science is predicated on a thorough
understanding of its physicochemical properties. The introduction of two fluorine atoms to the
phenyl ring significantly influences the molecule's electronic characteristics, lipophilicity, and
metabolic stability, making it an interesting candidate for further synthetic applications.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug
development professionals. It provides a detailed summary of the core physicochemical
properties of 3,4-Difluorohydrocinnamic acid, standardized experimental protocols for their
determination, and logical workflows for its synthesis and characterization.

Core Physicochemical Properties

The fundamental identifiers and physicochemical parameters of 3,4-Difluorohydrocinnamic
acid are summarized below. Quantitative data has been compiled from available chemical
databases and literature.

Table 1: Chemical Identifiers and Structural Information
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Identifier Value

IUPAC Name 3-(3,4-difluorophenyl)propanoic acid
CAS Number 161712-75-0

Molecular Formula CoHsF20:2

Molecular Weight 186.16 g/mol

Canonical SMILES

C1=CC(=C(C=C1CCC(=0)O)F)F

InChl Key

UOZIYCHIMUNLIG-UHFFFAOYSA-N

Physical Form

Solid

Table 2: Quantitative Physicochemical Data
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Property Value Source
Melting Point 49-53 °C [2]
Boiling Point 277.7 - 278 °C (at 760 mmHg) [2]
Density 1.312 g/cm3 [2]
Flash Point 122 °C [2]
Vapor Pressure 0.00213 mmHg (at 25°C) [2]
Refractive Index 1.503 [2]

Data not readily available;
pKa requires experimental

determination.

Data not readily available;
logP requires experimental

determination.

Data not readily available;

likely soluble in polar organic
Solubility

solvents like methanol,

ethanol, and DMSO.

Spectroscopic Profile

While specific spectra for 3,4-Difluorohydrocinnamic acid are not widely published, its
structural features suggest a predictable spectroscopic profile essential for its identification and
characterization.

Table 3: Expected Spectroscopic Characteristics
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Technique Expected Characteristics

- Aromatic Region (Ar-H): Complex multiplets
between & 7.0-7.3 ppm. - Aliphatic Region (-
CHz-): Two distinct triplets, corresponding to the
H NMR two methylene groups of the propanoic acid
chain, typically between & 2.5-3.0 ppm. -
Carboxylic Acid Proton (-COOH): A broad singlet
at & > 10 ppm, which may be exchangeable with

D20.

- Carbonyl Carbon (C=0): Signal at & > 170
ppm. - Aromatic Carbons (Ar-C): Multiple signals
between & 115-155 ppm. Carbons directly

13C NMR _ _ _
bonded to fluorine will show large coupling
constants (*QJC-F). - Aliphatic Carbons (-CHz-):

Two signals in the & 25-40 ppm range.

- O-H Stretch (Carboxylic Acid): A very broad
band from ~2500 to 3300 cm~1. - C-H Stretch
(Aromatic/Aliphatic): Peaks around 2850-3100
FT-IR cm~1, - C=0 Stretch (Carbonyl): A strong, sharp
absorption band around 1700-1725 cm™1. - C-F
Stretch: Strong absorptions in the 1100-1300

cm~1region.

- Molecular lon (M*): A peak at m/z = 186.16. -

Fragmentation: Expect loss of the carboxylic
Mass Spec. .

group (-COOH, 45 Da) and fragmentation of the

ethyl chain.

Experimental Protocols

The following sections provide detailed methodologies for determining the key physicochemical
properties of 3,4-Difluorohydrocinnamic acid.

Protocol 1: Determination of Melting Point
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Objective: To determine the temperature range over which the solid-to-liquid phase transition

occurs, which is a key indicator of purity.

Materials:

3,4-Difluorohydrocinnamic acid sample
Capillary tubes (one end sealed)
Melting point apparatus

Spatula

Procedure:

Sample Preparation: Ensure the sample is completely dry and in a fine powdered form.

Loading the Capillary: Invert a capillary tube and press the open end into the powdered
sample. A small amount of solid (1-2 mm height) should enter the tube.

Packing the Sample: Gently tap the sealed end of the capillary on a hard surface to pack the
solid tightly into the bottom.

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point
apparatus.

Heating:

o For a preliminary measurement, heat the sample rapidly to get an approximate melting
point.

o For an accurate measurement, allow the block to cool to at least 20°C below the
approximate melting point. Begin heating again at a slow rate of 1-2°C per minute.

Observation and Recording:

o Record the temperature at which the first drop of liquid appears (T1).
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o Record the temperature at which the entire sample has completely melted (T2).

o The melting point is reported as the range T - T2. A narrow range (0.5-2°C) typically
indicates a pure compound.

Protocol 2: Determination of pKa by Potentiometric
Titration

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group, which
is critical for understanding its ionization state at different pH values.

Materials:

e 3,4-Difluorohydrocinnamic acid

o Calibrated pH meter with an electrode

e Magnetic stirrer and stir bar

e Buret

o Standardized 0.1 M Sodium Hydroxide (NaOH) solution

» Standardized 0.1 M Hydrochloric Acid (HCI) solution

o Deionized water and a suitable co-solvent if needed (e.g., methanol or ethanol)
o Potassium chloride (KCI) for maintaining ionic strength

Procedure:

o Solution Preparation: Accurately weigh a sample of 3,4-Difluorohydrocinnamic acid and
dissolve it in a known volume of deionized water (or a water/co-solvent mixture) to create a
solution of known concentration (e.g., 0.01 M). Add KCI to maintain a constant ionic strength
(e.g., 0.15 M).

« Titration Setup: Place the solution in a beaker on a magnetic stirrer. Immerse the pH
electrode in the solution, ensuring the stir bar does not strike it.
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e Titration:
o Record the initial pH of the solution.

o Slowly add small, precise increments (e.g., 0.1-0.2 mL) of the standardized 0.1 M NaOH
solution from the buret.

o After each addition, allow the pH reading to stabilize and record the pH and the total
volume of titrant added.

o Continue this process well past the equivalence point, where a sharp change in pH
occurs.

o Data Analysis:

[e]

Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).

[e]

Determine the equivalence point, which is the midpoint of the steepest part of the curve.

o

The half-equivalence point occurs at exactly half the volume of NaOH required to reach
the equivalence point.

o

The pKa is equal to the pH of the solution at the half-equivalence point.

Protocol 3: Determination of logP by Shake-Flask
Method

Objective: To determine the octanol-water partition coefficient (logP), a measure of the
compound's lipophilicity, which is crucial for predicting its pharmacokinetic properties.

Materials:
e 3,4-Difluorohydrocinnamic acid
¢ n-Octanol (reagent grade)

o Phosphate-buffered saline (PBS) or deionized water (pH adjusted to 7.4)
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o Separatory funnels or centrifuge tubes

o Mechanical shaker or rotator

» Analytical instrument for quantification (e.g., HPLC-UV or LC-MS)
Procedure:

e Phase Saturation: Vigorously mix equal volumes of n-octanol and the aqueous phase (water
or PBS) for at least 24 hours to ensure mutual saturation. Allow the layers to separate
completely.

o Sample Preparation: Prepare a stock solution of 3,4-Difluorohydrocinnamic acid in the
pre-saturated aqueous phase.

 Partitioning:

o In a separatory funnel or tube, add a known volume of the pre-saturated n-octanol and a
known volume of the compound's stock solution in the aqueous phase.

o Seal the container and shake vigorously for 1-2 hours at a constant temperature to allow
the compound to partition between the two phases and reach equilibrium.

» Phase Separation: Allow the layers to separate completely. If an emulsion forms,
centrifugation may be necessary.

e Quantification:
o Carefully withdraw a sample from both the n-octanol and aqueous layers.

o Determine the concentration of the compound in each phase using a pre-validated
analytical method (e.g., HPLC-UV).

o Calculation:

o The partition coefficient (P) is calculated as the ratio of the concentration in the octanol
phase to the concentration in the aqueous phase: P = [Concentration]octanol /
[Concentration]aqueous
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o The logP is the base-10 logarithm of the partition coefficient: logP = logio(P)

Synthesis and Characterization Workflows

The following diagrams illustrate a plausible synthetic route for 3,4-Difluorohydrocinnamic
acid and a general workflow for its subsequent physicochemical characterization.

trans-3,4-Difluorocinnamic Acid
(Precursor)

Catalytic Hydrogenation Purification g 3.4-Difluorohydrocinnamic Acid
—————————————————— -~ | (Reduction of C=C bond) iltrati izati o (Final Product)

; Hz, Pd/C Catalyst
N Solvent (e.g., Ethanol) ~__~

~

Click to download full resolution via product page

Caption: Plausible synthetic route to the target compound.
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Caption: General workflow for physicochemical characterization.

Conclusion
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3,4-Difluorohydrocinnamic acid is a valuable compound for synthetic chemistry, yet
comprehensive experimental data on its physicochemical properties remain sparse in public
literature. This guide provides the foundational data available, along with robust, standardized
protocols for the empirical determination of its melting point, pKa, and logP. The provided
workflows for synthesis and characterization offer a logical framework for researchers. Accurate
characterization using these methods is a prerequisite for the successful application of this
molecule in drug discovery, materials science, and other advanced research fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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